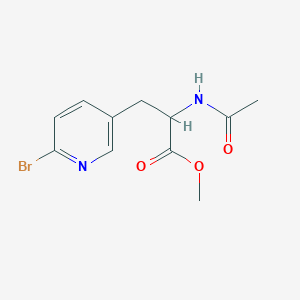

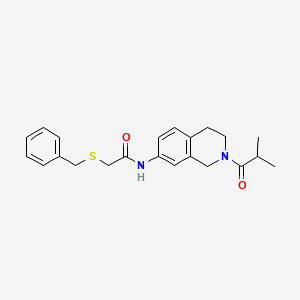

Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene. The pyridine ring in this compound is substituted with a bromine atom at the 6-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, an acetamido group, and a propanoate ester group .Chemical Reactions Analysis

As a bromopyridine derivative, this compound would be expected to undergo reactions typical of halogenated aromatic compounds. This could include nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound relatively dense and possibly volatile .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Medicinal Chemistry

Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate is used in asymmetric synthesis, serving as a precursor for the creation of enantiomerically pure compounds. For example, a study by Micouin et al. (1994) demonstrated the synthesis of 3-substituted piperidines from chiral non-racemic lactams, indicating the compound's role in developing pharmacologically active molecules (Micouin et al., 1994).

Antimalarial Activity

Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate derivatives have been explored for their antimalarial properties. Werbel et al. (1986) synthesized a series of compounds showing significant activity against Plasmodium berghei, highlighting the potential of these derivatives in developing new antimalarial drugs (Werbel et al., 1986).

Coordination Chemistry and Material Science

In the field of coordination chemistry, the compound has been used to study the effects of substituents on ligand properties. Smolentsev (2017) explored copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands, contributing to our understanding of how structural modifications affect coordination geometry and, consequently, the properties of materials (Smolentsev, 2017).

Glycosylation Reactions

Additionally, methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate is instrumental in glycosylation reactions. Abbas and Matta (1983) utilized derivatives of the compound for the synthesis of glycosides, demonstrating its utility in constructing complex carbohydrates (Abbas & Matta, 1983).

Organic Synthesis and Drug Development

The compound's utility extends to the synthesis of novel organic molecules with potential drug applications. For instance, Singh et al. (2018) reported on the synthesis and characterization of selenium and tellurium derivatives of amino acids, providing new insights into the development of organometallic drugs (Singh et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O3/c1-7(15)14-9(11(16)17-2)5-8-3-4-10(12)13-6-8/h3-4,6,9H,5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYADYJPRSSKPEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=C(C=C1)Br)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-acetamido-3-(6-bromopyridin-3-yl)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)

![5-nitro-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2674600.png)

![3-((4-methylbenzo[d]thiazol-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide](/img/structure/B2674601.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2674607.png)